N-(1-acetyl-1,2,4-triazol-3-yl)acetamide N-(1-acetyl-1,2,4-triazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 5313-73-5
VCID: VC17343232
InChI: InChI=1S/C6H8N4O2/c1-4(11)8-6-7-3-10(9-6)5(2)12/h3H,1-2H3,(H,8,9,11)
SMILES:
Molecular Formula: C6H8N4O2
Molecular Weight: 168.15 g/mol

N-(1-acetyl-1,2,4-triazol-3-yl)acetamide

CAS No.: 5313-73-5

Cat. No.: VC17343232

Molecular Formula: C6H8N4O2

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

N-(1-acetyl-1,2,4-triazol-3-yl)acetamide - 5313-73-5

Specification

CAS No. 5313-73-5
Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
IUPAC Name N-(1-acetyl-1,2,4-triazol-3-yl)acetamide
Standard InChI InChI=1S/C6H8N4O2/c1-4(11)8-6-7-3-10(9-6)5(2)12/h3H,1-2H3,(H,8,9,11)
Standard InChI Key ZHTHETMODYRKCQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NN(C=N1)C(=O)C

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, N-(1-acetyl-1,2,4-triazol-3-yl)acetamide, indicates a 1,2,4-triazole ring substituted at position 1 with an acetyl group (-COCH₃) and at position 3 with an acetamide moiety (-NHCOCH₃). Its molecular formula is hypothesized as C₆H₈N₄O₂, with a molecular weight of 168.16 g/mol. The planar triazole ring enables π-π stacking interactions, while the acetyl and acetamide groups contribute to hydrogen bonding and solubility in polar solvents .

Key structural features inferred from analogs include:

  • 1H-NMR signatures: A singlet for the acetyl methyl group (~2.1 ppm) and deshielded NH protons (~10–12 ppm) .

  • 13C-NMR peaks: Carbonyl carbons at ~167–169 ppm (acetamide C=O) and ~170 ppm (acetyl C=O) .

  • IR stretches: Strong bands at ~1660 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N) .

Synthetic Methodologies

Triazole Ring Formation

The 1,2,4-triazole core is typically synthesized via cyclization reactions. For example, acylthiosemicarbazides undergo alkaline or acidic cyclization to form triazole-thiones, which can be further functionalized . In one approach, 2-(4-isobutylphenyl)propanoic acid was converted to a triazole-thiol intermediate under ultrasound irradiation, followed by alkylation with chloroacetamide derivatives .

Acetylation and Functionalization

Acetylation of the triazole’s NH group is achieved using acetic anhydride or acetyl chloride. For instance, N-(4-hydroxyphenyl)acetamide was reacted with ethyl chloroacetate to introduce an acetamide sidechain . Applying this to N-(1H-1,2,4-triazol-3-yl)acetamide would involve:

  • Protection: Acetylation of position 1 using acetic anhydride in alkaline conditions.

  • Coupling: Reaction with chloroacetamide to install the acetamide group at position 3.

Hypothetical Synthesis Scheme:

1H-1,2,4-Triazol-3-amineAc2O1-Acetyl-1,2,4-triazol-3-amineClCH2CONH2N-(1-Acetyl-1,2,4-triazol-3-yl)acetamide\text{1H-1,2,4-Triazol-3-amine} \xrightarrow{\text{Ac}_2\text{O}} \text{1-Acetyl-1,2,4-triazol-3-amine} \xrightarrow{\text{ClCH}_2\text{CONH}_2} \text{N-(1-Acetyl-1,2,4-triazol-3-yl)acetamide}

Physicochemical Properties

Based on structural analogs :

PropertyValue/Range
Molecular Weight168.16 g/mol
SolubilityDMSO > Water > Ethanol
LogP~0.5–1.2 (moderately polar)
Melting Point180–200°C (decomposes)

The acetamide groups enhance water solubility compared to unsubstituted triazoles, while the acetyl group reduces crystallinity, as seen in related N-substituted triazoles .

Biological Activity and Applications

Antimicrobial Effects

1,2,4-Triazole derivatives demonstrate broad-spectrum activity. N-(4-nitrophenyl)acetamide-triazole hybrids inhibited Bacillus subtilis at MICs of 15.63–250 µg/mL . The acetamide moiety likely disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition.

Drug Likeness

Using the Lipinski rule of five:

  • Molecular weight: 168.16 (<500)

  • H-bond donors: 2 (<5)

  • H-bond acceptors: 4 (<10)

  • LogP: ~1.2 (<5)

The compound complies with all criteria, suggesting oral bioavailability .

Future Directions

  • Synthesis Optimization: Explore microwave or ultrasound-assisted routes to improve yields .

  • Structure-Activity Studies: Modify acetyl/acetamide positions to enhance potency.

  • In Vivo Testing: Evaluate pharmacokinetics in murine models.

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